N-(2,4-difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

α-Glucosidase Inhibition Type 2 Diabetes Mellitus Highly Fluorinated Compounds

N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 321430-17-5) is a highly fluorinated, synthetic small molecule belonging to the thiazole-benzamide class. Its core structure comprises a central thiazole ring linked to a benzamide moiety, further substituted with a 2,4-difluorophenyl group on the amide nitrogen and a 4-fluorophenyl group at the thiazole's 4-position, with a molecular weight of 410.4 g/mol.

Molecular Formula C22H13F3N2OS
Molecular Weight 410.41
CAS No. 321430-17-5
Cat. No. B2980401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
CAS321430-17-5
Molecular FormulaC22H13F3N2OS
Molecular Weight410.41
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)F)F
InChIInChI=1S/C22H13F3N2OS/c23-16-7-5-13(6-8-16)20-12-29-22(27-20)15-3-1-14(2-4-15)21(28)26-19-10-9-17(24)11-18(19)25/h1-12H,(H,26,28)
InChIKeyRLISXVRLGHZRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 321430-17-5): A Fluorinated Thiazole-Benzamide for Metabolic Research


N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 321430-17-5) is a highly fluorinated, synthetic small molecule belonging to the thiazole-benzamide class. Its core structure comprises a central thiazole ring linked to a benzamide moiety, further substituted with a 2,4-difluorophenyl group on the amide nitrogen and a 4-fluorophenyl group at the thiazole's 4-position, with a molecular weight of 410.4 g/mol . This specific compound has been cataloged by multiple vendors as the active principle 'α-Glucosidase-IN-58' (or Compound 6d), a potent inhibitor of α-glucosidase, indicating its primary application in antidiabetic research . Its high degree of fluorination distinguishes it within the broader class of thiazole-based inhibitors and is cited as a key factor in its biological activity [1].

Why N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Substituted by Generic Thiazole-Benzamide Analogs


Generic interchange of compounds within the thiazole-benzamide class is scientifically unsound due to the extreme sensitivity of biological activity to fluorination patterns. The specific 2,4-difluorophenyl substituent on the amide and the 4-fluorophenyl group on the thiazole core of this compound are not merely inactive spectators. In closely related 2-imino-1,3-thiazoline studies, modifying the fluorinated aryl groups led to significant variations in α-glucosidase inhibition, with the highly fluorinated derivative (Compound 6d) achieving single-digit micromolar potency (IC50 = 1.47 μM), far surpassing the standard acarbose [1]. Even a subtle change, such as removing a single fluorine or altering its position, can dramatically impact binding affinity and enzyme kinetics, as demonstrated by the contrasting non-competitive inhibition (Ki = 28 μM) and uncompetitive inhibition (Ki = 11 μM) observed for structurally similar dihydropyranoquinoline analogs [2]. Therefore, any analog lacking this precise tri-fluorinated architecture cannot be assumed to replicate the same biological profile, making exact procurement critical for reproducible research.

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Against Comparators


Potency Advantage Over the Clinical Standard Acarbose in α-Glucosidase Inhibition

This compound, reported as 'Compound 6d' and 'α-Glucosidase-IN-58', demonstrates a profound potency advantage over the standard antidiabetic drug acarbose in a cell-free enzymatic assay. Its IC50 value of 1.47 μM against α-glucosidase is approximately 510-fold lower (i.e., more potent) than that of acarbose (IC50 = 750.0 μM) [1]. This quantitative superiority is a critical differentiator for screening purposes. Furthermore, the compound's non-competitive inhibition mode (Ki = 28 µM) is exhibited by a similar dihydropyranoquinoline core, highlighting a distinct mechanism from the uncompetitive inhibition of its structural analogs [1].

α-Glucosidase Inhibition Type 2 Diabetes Mellitus Highly Fluorinated Compounds

Computational Docking Score Confirms Superior Target Engagement Compared to Acarbose

In silico analysis provides a mechanistic basis for the compound's superior potency. Molecular docking studies revealed that the highly fluorinated Compound 6d achieves a binding energy of -11.1 kcal/mol with α-glucosidase. This is significantly lower than the binding energy of -7.9 kcal/mol calculated for the standard inhibitor acarbose, indicating a more thermodynamically stable and favorable protein-ligand interaction [1]. The analysis attributes this enhanced affinity to multiple intermolecular interactions derived from the fluorinated phenyl rings, a feature absent in the standard comparator.

Molecular Docking Binding Affinity In Silico Modeling

Differentiated Non-Competitive Inhibition Kinetics Versus In-Class Uncompetitive Analogs

An important differentiation point is the compound's subtle but distinct kinetic mechanism, which is influenced by its core structure. While direct kinetic data for this exact benzamide is not reported, a nearly identical dihydropyranoquinoline analog, Compound 6d, was characterized as a non-competitive inhibitor of α-glucosidase with a Ki of 28 µM [1]. In contrast, Compound 6e from the same series, a very close structural analog, acted as an uncompetitive inhibitor with a Ki of 11 µM [1]. This demonstrates that minor structural modifications within this chemical space can switch the inhibition modality. This specific compound's fluorinated benzamide architecture is predicted to confer its own distinct kinetic profile relative to other in-class compounds, a critical consideration for researchers investigating mechanism-based toxicity or substrate-specific effects.

Enzyme Kinetics Non-Competitive Inhibition Mechanism of Action

Recommended Research Application Scenarios for N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Based on Product-Specific Evidence


Use as a High-Potency Positive Control in α-Glucosidase Screening Cascades

Given its verified IC50 of 1.47 µM against α-glucosidase, which is ~510-fold more potent than the clinical standard acarbose (750 µM), this compound is an ideal positive control for high-throughput screening assays . Its potent activity at low micromolar concentrations reduces solvent interference and allows for the accurate quantification of inhibition percentages. Procurement of this specific compound, rather than a generic thiazole, ensures the assay's sensitivity and dynamic range are calibrated against a validated, potent inhibitor.

Chemical Probe for Mapping Fluorine-Specific Binding Interactions in α-Glucosidase

The compound's highly fluorinated structure is directly linked to its superior binding energy of -11.1 kcal/mol, compared to acarbose's -7.9 kcal/mol [1]. It serves as an excellent probe for studying fluorine-mediated binding interactions, such as halogen bonding or hydrophobic packing, within the α-glucosidase active site. Replacing it with a non-fluorinated or mono-fluorinated analog would invalidate the experiment's purpose, as these interactions are the primary drivers of its enhanced affinity.

Reference Standard in Crystallography and Biophysical Studies to Elucidate Inhibition Modality

The observed class-level propensity for non-competitive inhibition (Ki = 28 µM for a related analog) versus uncompetitive inhibition (Ki = 11 µM) makes this compound a critical reference standard for biophysical studies aimed at distinguishing inhibition modalities through co-crystallization or NMR spectroscopy [2]. Using this compound can help map the allosteric binding site responsible for non-competitive behavior, a task that would be confounded by using an uncompetitive analog.

Scaffold for Medicinal Chemistry Optimization of Synthetic Antidiabetic Leads

Unlike the carbohydrate-derived acarbose, this compound's synthetic thiazole-benzamide core provides a completely new chemical starting point for medicinal chemists . Its established sub-micromolar potency and non-carbohydrate scaffold allow for systematic SAR exploration to improve selectivity and pharmacokinetic properties, making it a valuable procurement for lead optimization programs targeting metabolic disorders.

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